molecular formula C15H16N6 B11782631 N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B11782631
M. Wt: 280.33 g/mol
InChI Key: ZZUYRBDITGBARM-UHFFFAOYSA-N
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Description

N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the benzene ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted imidazole or pyrimidine derivatives .

Scientific Research Applications

N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyrimidine derivatives, such as:

Uniqueness

N1-(2-Methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

4-N-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine

InChI

InChI=1S/C15H16N6/c1-10-18-14(20-13-5-3-12(16)4-6-13)9-15(19-10)21-8-7-17-11(21)2/h3-9H,16H2,1-2H3,(H,18,19,20)

InChI Key

ZZUYRBDITGBARM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NC3=CC=C(C=C3)N

Origin of Product

United States

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